2-(3-Bromobenzoyl)-propanedinitrile

Description

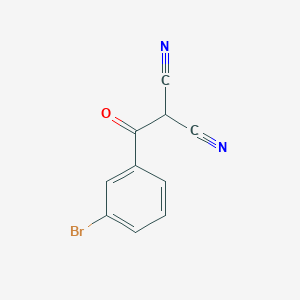

2-(3-Bromobenzoyl)-propanedinitrile is a nitrile-functionalized organic compound characterized by a propanedinitrile backbone substituted with a 3-bromobenzoyl group. This compound is of interest in synthetic organic chemistry due to its versatility as a precursor for pharmaceuticals, agrochemicals, and materials science applications. Its structural features, including the planar benzoyl group and the electron-deficient dinitrile system, influence its physicochemical properties and reactivity .

Properties

Molecular Formula |

C10H5BrN2O |

|---|---|

Molecular Weight |

249.06 g/mol |

IUPAC Name |

2-(3-bromobenzoyl)propanedinitrile |

InChI |

InChI=1S/C10H5BrN2O/c11-9-3-1-2-7(4-9)10(14)8(5-12)6-13/h1-4,8H |

InChI Key |

UQYOXCDNAIKNRY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C(=O)C(C#N)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromobenzoyl)-propanedinitrile typically involves the reaction of 3-bromobenzoyl chloride with malononitrile under basic conditions. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually refluxed in an appropriate solvent like ethanol or methanol to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromobenzoyl)-propanedinitrile undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, leading to the formation of different substituted benzoyl derivatives.

Reduction: The compound can be reduced to form corresponding amines or alcohols.

Oxidation: Oxidative reactions can convert the benzoyl group to carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium cyanide in polar solvents.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

Substituted Benzoyl Derivatives: Formed through nucleophilic substitution.

Amines or Alcohols: Resulting from reduction reactions.

Carboxylic Acids: Produced via oxidation.

Scientific Research Applications

2-(3-Bromobenzoyl)-propanedinitrile has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Bromobenzoyl)-propanedinitrile involves its interaction with specific molecular targets. The bromine atom and the benzoyl group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Similar Propanedinitrile Derivatives

Propanedinitrile derivatives exhibit diverse properties depending on substituents. Below is a comparative analysis of 2-(3-Bromobenzoyl)-propanedinitrile with structurally analogous compounds:

Structural and Substituent Effects

Physicochemical Properties

- Melting Points: this compound: Not reported in evidence, but bromine’s higher atomic weight likely increases melting point compared to chlorine analogs (e.g., 3e in : 113–145°C). 3d (methoxy derivative): 113–116°C .

- Solubility: Bromobenzoyl derivative: Expected low solubility in non-polar solvents due to polar nitrile and benzoyl groups. Methoxy-substituted 3d: Higher solubility in polar solvents (e.g., CH2Cl2) due to methoxy’s electron-donating nature . Thiazolidinone derivative: Moderate solubility in ethanol, as per crystal growth method .

Spectral Characteristics

- NMR Shifts: The benzoyl carbonyl in this compound would show a deshielded ¹³C signal (~190–200 ppm), distinct from methylene-linked analogs (e.g., 3c–3g: δ 110–150 ppm for nitrile carbons) . Thiazolidinone derivatives exhibit characteristic ¹H NMR peaks for aromatic protons (δ 7.2–7.8 ppm) and thiocarbonyl sulfur effects .

Biological Activity

2-(3-Bromobenzoyl)-propanedinitrile is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to summarize the current understanding of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C₉H₆BrN₂

- Molecular Weight : 224.06 g/mol

- IUPAC Name : 2-(3-bromobenzoyl)propanedinitrile

The compound features a bromobenzoyl moiety attached to a propanedinitrile structure, which is believed to contribute to its biological properties.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. Research published in various journals has highlighted its ability to induce apoptosis in cancer cells through multiple pathways:

- Mechanism of Action : The compound appears to inhibit key signaling pathways involved in cell proliferation and survival, particularly the PI3K/Akt and MAPK pathways. This inhibition leads to increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins in cancer cells, ultimately resulting in cell death.

Antimicrobial Activity

There is also evidence suggesting that this compound possesses antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:

- Gram-positive bacteria : Staphylococcus aureus

- Gram-negative bacteria : Escherichia coli

The antimicrobial mechanism is thought to involve disruption of bacterial cell membranes and inhibition of essential enzymatic processes.

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety of this compound:

-

Study on Cancer Cell Lines :

- Objective : To assess the cytotoxic effects on breast cancer cell lines (MCF-7).

- Findings : The compound showed a dose-dependent decrease in cell viability, with IC50 values indicating potent activity at low concentrations.

-

Antimicrobial Efficacy :

- Objective : To evaluate the compound's effect on bacterial growth.

- Findings : The minimum inhibitory concentration (MIC) values were determined, showing effectiveness against both S. aureus and E. coli, with potential for development into an antibacterial agent.

Research Findings Summary Table

| Biological Activity | Mechanism | Key Findings |

|---|---|---|

| Anticancer | PI3K/Akt and MAPK pathway inhibition | Induces apoptosis in MCF-7 cells with low IC50 values |

| Antimicrobial | Disruption of cell membranes | Effective against S. aureus and E. coli with established MIC values |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.